2-[2-(Trichlorosilyl)ethyl]pyridine
Description
Overview of Organosilicon Compounds in Advanced Materials and Synthesis
Organosilicon compounds, which feature carbon-silicon bonds, are integral to modern chemical science and materials engineering. researchgate.netwikipedia.org Their unique properties, stemming from the differences in electronegativity and atomic size between silicon and carbon, have led to their widespread use in a variety of applications. wikipedia.orgsoci.org In materials science, organosilicon compounds are fundamental to the production of silicones, which are used as sealants, adhesives, lubricants, and coatings. encyclopedia.publibretexts.org Silicon-based polymers are also utilized in advanced materials for the aerospace and electronics industries due to their remarkable properties. researchgate.net
In the realm of organic synthesis, organosilicon compounds serve as versatile intermediates and protecting groups. researchgate.net For instance, silyl (B83357) ethers are commonly employed to protect alcohol functionalities during complex synthetic sequences. ias.ac.in The polarization of the Si-C bond enhances reactivity, making these compounds valuable in a range of chemical transformations. acs.org
The Role of Pyridine (B92270) Scaffolds in Molecular Design and Functional Materials
Pyridine, a heterocyclic aromatic compound with the formula C₅H₅N, is a cornerstone of organic chemistry and medicinal chemistry. numberanalytics.comwikipedia.orgopenaccessjournals.com Its unique electronic structure and basicity make it a crucial building block in the design of a vast array of functional molecules. numberanalytics.comnih.gov The pyridine ring is a common feature in many pharmaceuticals, agrochemicals, and natural products. nih.govnih.govrsc.org
In materials science, pyridine and its derivatives are utilized in the development of polymers, dyes, and functional materials. numberanalytics.comacs.org The nitrogen atom in the pyridine ring can coordinate with metal ions, making pyridine-containing ligands essential in catalysis and the construction of metal-organic frameworks (MOFs) and other molecular assemblies. cnr.itnih.govyoutube.com The ability to tune the electronic and steric properties of the pyridine ring through substitution allows for the rational design of materials with specific functions. rsc.org
Bridging Organic and Inorganic Chemistry: The Concept of Hybrid Materials Precursors
Hybrid materials, which combine organic and inorganic components at the molecular or nanometer level, offer a synergistic combination of properties not found in the individual constituents. wikipedia.orgmdpi.com These materials can exhibit, for example, the mechanical strength and thermal stability of an inorganic material coupled with the flexibility and processability of an organic polymer. mdpi.com
Contextualization of 2-[2-(Trichlorosilyl)ethyl]pyridine within Organosilane and Pyridine Chemistry
This compound is a bifunctional molecule that embodies the principles of both organosilicon and pyridine chemistry. Its structure consists of a pyridine ring linked via an ethyl bridge to a trichlorosilyl (B107488) group (-SiCl₃). The trichlorosilyl group is highly reactive and readily undergoes hydrolysis in the presence of water or moisture, forming silanol (B1196071) groups (-SiOH). gelest.comamazonaws.com These silanol groups can then condense with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) or metal-siloxane (M-O-Si) bonds. jyu.fi
This reactivity makes this compound a valuable precursor for surface modification. The pyridine end of the molecule provides a site for further chemical reactions, coordination with metal ions, or imparting specific surface properties such as hydrophilicity or catalytic activity. nih.gov This dual nature allows for the creation of self-assembled monolayers (SAMs) on various substrates, providing a powerful tool for tailoring surface chemistry for applications in areas such as electronics, sensors, and biomaterials.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 17082-69-8 chemicalbook.comnih.gov |
| Molecular Formula | C₇H₈Cl₃NSi nih.govepa.gov |
| Molecular Weight | 240.59 g/mol nih.govepa.gov |
| Boiling Point | 280 °C (decomposes) gelest.comchemicalbook.com |
| Melting Point | 280 °C (decomposes) chemicalbook.com |
| Density | 1.297 ± 0.06 g/cm³ chemicalbook.com |
This table is populated with data from cited sources.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trichloro(2-pyridin-2-ylethyl)silane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NSi/c8-12(9,10)6-4-7-3-1-2-5-11-7/h1-3,5H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXIZLXABHCZPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066158 | |
| Record name | 2-[2-(Trichlorosilyl)ethyl]pyridine | |
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Molecular Weight |
240.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-69-8 | |
| Record name | 2-[2-(Trichlorosilyl)ethyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17082-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyridine, 2-(2-(trichlorosilyl)ethyl)- | |
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| Record name | 17082-69-8 | |
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| Record name | Pyridine, 2-[2-(trichlorosilyl)ethyl]- | |
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| Record name | 2-[2-(Trichlorosilyl)ethyl]pyridine | |
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| Record name | 2-[2-(trichlorosilyl)ethyl]pyridine | |
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Reactivity and Transformation Pathways of the Trichlorosilyl Pyridine Moiety
Silicon-Center Reactivity: Hydrolysis and Condensation Pathways
The trichlorosilyl (B107488) group is the primary center for hydrolytic and condensation reactions, leading to the formation of siloxane-based materials.
Formation of Siloxane Linkages (Si-O-Si)
Hydrolysis: Si-Cl + H₂O → Si-OH + HCl wikipedia.orgatamanchemicals.com
Condensation (Silanol + Silanol): 2 R₃Si−OH → R₃Si−O−SiR₃ + H₂O wikipedia.org
Condensation (Silanol + Chlorosilane): R₃Si−OH + R₃Si−Cl → R₃Si−O−SiR₃ + HCl wikipedia.org
The liberation of hydrochloric acid during hydrolysis is a key feature of this reaction. gelest.comamazonaws.com The resulting siloxane polymers can be linear, cyclic, or complex three-dimensional networks, depending on the reaction conditions. wikipedia.orggoogle.com
| Reactant | Conditions | Primary Product | Byproduct | Reference |
|---|---|---|---|---|
| This compound | Moist air or water | Polysiloxane network with pendant pyridylethyl groups | Hydrochloric acid | gelest.comamazonaws.com |
Non-Hydrolytic Condensation Reactions with Silylated Precursors
Beyond hydrolysis, the trichlorosilyl group can participate in non-hydrolytic condensation reactions. These pathways offer an alternative route to siloxane-based materials, often providing better control over the final structure. A notable example is the reaction with silylated precursors, such as bis(trimethylsilyl)ethers. nih.gov In these reactions, the driving force is the formation of a volatile byproduct like trimethylsilyl (B98337) chloride. nih.gov
A study demonstrated the pyridine-catalyzed condensation of chlorosilanes with bis(trimethylsilyl)ethers of diols, leading to the formation of hybrid organic-inorganic polymers. nih.gov While this specific study did not use this compound, the principle can be extended to its reactivity. The pyridine (B92270) moiety within the same molecule could potentially catalyze the condensation.
Pyridine Nitrogen Reactivity: Ligand Coordination and Nucleophilic Properties
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. wikipedia.org This reactivity is central to its role in coordination chemistry and as a promoter in various chemical transformations.
Nucleophilic Dearomatization Strategies Involving Pyridine
The pyridine ring, typically aromatic and stable, can undergo nucleophilic dearomatization under specific conditions. nih.govnih.govresearchgate.net This process transforms the flat, aromatic ring into a three-dimensional, saturated, or partially saturated heterocyclic structure, a valuable transformation in the synthesis of complex molecules. nih.govnih.govresearchgate.net While direct nucleophilic attack on the pyridine ring is challenging due to its electron-deficient nature, activation of the ring or the use of potent nucleophiles can facilitate this transformation. wikipedia.orgstackexchange.com
Strategies for nucleophilic dearomatization often involve the activation of the pyridine ring, for instance, by N-alkylation or through coordination to a Lewis acid, which increases its susceptibility to nucleophilic attack at the 2- and 4-positions. wikipedia.orgmdpi.com
Reactions as a Base or Condensation Promoter
The basic nature of the pyridine nitrogen allows it to act as a base or a catalyst in various reactions. wikipedia.org It can facilitate condensation reactions by neutralizing acidic byproducts, such as the HCl generated during the hydrolysis of chlorosilanes. encyclopedia.pub In non-hydrolytic condensation reactions, pyridine can act as a catalyst, accelerating the formation of siloxane bonds. nih.gov For example, pyridine has been shown to catalyze the reaction between chlorosilanes and silylated diols to form hybrid materials. nih.gov
Dual Functional Group Interactions and Synergistic Reactivity
The proximate positioning of the trichlorosilyl group and the pyridine ring in this compound allows for potential intramolecular interactions and synergistic reactivity. The pyridine nitrogen can act as an internal ligand, coordinating to the silicon center. This intramolecular coordination could influence the reactivity of the trichlorosilyl group, potentially altering its hydrolysis and condensation behavior.
Furthermore, the pyridine moiety can act as an "in-built" catalyst for the hydrolysis and condensation of the trichlorosilyl group, a phenomenon observed in related systems where amines are used as catalysts for the sol-gel process. The basic nitrogen can activate the silicon center towards nucleophilic attack by water or silanols.
Catalytic Applications and Mechanistic Insights
The compound 2-[2-(trichlorosilyl)ethyl]pyridine is a bifunctional molecule with significant applications in catalysis. Its utility stems from the combination of a pyridine (B92270) ring, which possesses inherent catalytic properties, and a trichlorosilyl (B107488) group, which serves as a reactive anchor for immobilization or chemical modification. This structure allows it to be a precursor for both homogeneous and heterogeneous catalysts.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 2-[2-(trichlorosilyl)ethyl]pyridine and for analyzing the network formed upon its reaction with surfaces. Both solution-state and solid-state NMR techniques offer complementary information.
In a suitable anhydrous solvent, such as deuterated chloroform (CDCl₃) or benzene (C₆D₆), multinuclear NMR provides unambiguous confirmation of the molecular structure.
¹H NMR: The proton NMR spectrum allows for the identification of all non-exchangeable protons. The pyridine (B92270) ring protons typically appear as distinct multiplets in the aromatic region (δ 7.0–8.5 ppm). The α-protons of the ethyl bridge (-CH₂-Py) and the β-protons (-CH₂-Si) are observed as triplets in the aliphatic region, with the β-protons being shifted downfield due to the electron-withdrawing effect of the trichlorosilyl (B107488) group.
¹³C NMR: The carbon spectrum reveals five distinct signals for the pyridine ring carbons and two signals for the ethyl linker carbons. The chemical shifts provide information about the electronic environment of each carbon atom. The carbon atom bonded to the silicon (Cβ) is significantly influenced by the electronegative chlorine atoms.
²⁹Si NMR: Silicon-29 NMR is highly sensitive to the substituents on the silicon atom. For the precursor molecule, a single resonance is expected in the region characteristic of alkyltrichlorosilanes (typically δ +10 to +20 ppm), confirming the presence of the SiCl₃ moiety.
Table 1: Predicted Solution-State NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Pyridine H-6 | ~8.5 | Doublet |
| Pyridine H-3, H-4, H-5 | 7.1 - 7.7 | Multiplets | |
| Py-CH₂- | ~3.1 | Triplet | |
| -CH₂-SiCl₃ | ~1.8 | Triplet | |
| ¹³C | Pyridine C-2 | ~160 | Singlet |
| Pyridine C-6 | ~149 | Singlet | |
| Pyridine C-4 | ~136 | Singlet | |
| Pyridine C-3, C-5 | 121 - 124 | Singlets | |
| Py-CH₂- | ~30 | Singlet | |
| -CH₂-SiCl₃ | ~20 | Singlet | |
| ²⁹Si | -SiCl₃ | +12 to +16 | Singlet |
After immobilization of this compound onto a hydroxyl-bearing surface like silica (SiO₂), solid-state NMR (ssNMR) is crucial for analyzing the resulting covalent network. Cross-Polarization/Magic Angle Spinning (CP/MAS) ²⁹Si NMR is particularly powerful for this purpose. nih.govresearchgate.net
The technique differentiates between the silicon atoms of the silica substrate (Q-sites) and the silicon atoms from the attached silane (B1218182) (T-sites). researchgate.net The degree of condensation of the silane with the surface and with adjacent silane molecules can be quantified by observing the relative intensities of the different T-sites.
T-sites (from the silane): These signals represent the silicon atom of the ethylpyridine moiety.
T¹ (approx. -45 to -55 ppm): Corresponds to a silicon atom bonded to one surface oxygen and retaining two unreacted groups (e.g., -OH or -Cl).
T² (approx. -56 to -65 ppm): Indicates the silicon is bonded to two surface oxygens (or one surface oxygen and one adjacent siloxane bridge).
T³ (approx. -66 to -80 ppm): Represents a fully cross-linked silicon atom, bonded to three oxygen atoms in a siloxane network. researchgate.net
Q-sites (from the silica substrate): These signals are used to assess changes in the silica surface itself.
Q² (approx. -90 ppm): Geminal silanols, Si(OH)₂.
Q³ (approx. -100 ppm): Single silanols, Si-OH.
Q⁴ (approx. -110 ppm): Fully condensed silica network, Si(OSi)₄.
The presence of T-site resonances provides direct evidence of covalent grafting, while the decrease in the intensity of Q² and Q³ signals confirms the reaction of surface silanol (B1196071) groups. researchgate.net
Table 2: Characteristic Solid-State ²⁹Si NMR Chemical Shifts for a Surface Modified with this compound
| Site | Species | Description | Chemical Shift (δ) Range (ppm) |
| T³ | R-Si(O-Si)₃ | Fully condensed silane | -66 to -80 |
| T² | R-Si(O-Si)₂(OH) | Doubly bonded silane | -56 to -65 |
| T¹ | R-Si(O-Si)(OH)₂ | Singly bonded silane | -45 to -55 |
| Q⁴ | Si(O-Si)₄ | Silica framework | ~ -110 |
| Q³ | (HO)Si(O-Si)₃ | Surface silanol groups | ~ -100 |
Vibrational Spectroscopy: FTIR and Raman Investigations
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in the molecule and to confirm its successful immobilization.
FTIR Spectroscopy: In the FTIR spectrum of this compound, characteristic absorption bands for the pyridine ring are observed, including C=N and C=C stretching vibrations between 1400 and 1600 cm⁻¹. researchgate.net Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching of the ethyl group is found just below 3000 cm⁻¹. The highly characteristic and strong absorption bands for the Si-Cl stretches are located in the 450–650 cm⁻¹ region. Upon hydrolysis and condensation on a surface, these Si-Cl bands disappear and are replaced by broad, strong Si-O-Si bands (approx. 1000–1200 cm⁻¹). researchgate.net
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations that are often weak in FTIR. The aromatic ring breathing modes of pyridine give rise to strong and sharp signals. nih.gov The Si-Cl symmetric stretch also produces a strong Raman signal. This technique is highly effective for monitoring the disappearance of the Si-Cl functionality during grafting reactions.
Table 3: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
| 3050 - 3100 | Aromatic C-H Stretch | FTIR, Raman |
| 2850 - 2960 | Aliphatic C-H Stretch | FTIR, Raman |
| ~1590 | Pyridine Ring (C=C, C=N) Stretch | FTIR, Raman |
| ~1480 | Pyridine Ring (C=C, C=N) Stretch | FTIR, Raman |
| ~1000 | Pyridine Ring Breathing | Raman (strong) |
| 550 - 650 | Si-Cl Asymmetric Stretch | FTIR (strong) |
| 450 - 500 | Si-Cl Symmetric Stretch | Raman (strong) |
X-ray Based Techniques
X-ray techniques are employed to analyze crystalline structure, surface morphology, and elemental composition.
X-ray Diffraction (XRD) is primarily used to investigate the crystalline nature of materials. While the this compound precursor itself may be a low-melting solid or liquid, XRD is critical for analyzing the substrate material before and after functionalization. researchgate.net For crystalline substrates (e.g., zeolites, metal-organic frameworks, or crystalline oxides), the XRD pattern is monitored to ensure that the crystal structure is maintained during the grafting process. Significant changes, such as peak broadening or loss of intensity, could indicate amorphization or degradation of the substrate. For amorphous substrates like silica gel, XRD would confirm the absence of long-range order by showing a broad diffraction halo. mdpi.com
XPS is a highly surface-sensitive quantitative technique that provides information on the elemental composition and chemical states of the top 1–10 nm of a material. It is ideal for confirming the successful grafting of this compound.
Analysis of a functionalized surface would yield the following expected photoemission signals:
Si 2p: The peak at ~103.5 eV is characteristic of silicon in a silica or siloxane environment. researchgate.net
N 1s: A peak at ~400 eV is the definitive signature of the nitrogen atom in the pyridine ring, confirming the presence of the organic moiety on the surface. researchgate.net
C 1s: The carbon signal at ~285 eV can often be deconvoluted to distinguish between aliphatic carbons of the ethyl chain and aromatic carbons of the pyridine ring.
Cl 2p: The presence of a signal at ~200 eV would indicate incomplete hydrolysis, with residual Si-Cl bonds remaining on the surface. Its absence is a good indicator of a complete surface reaction.
O 1s: The oxygen signal at ~532 eV arises from the substrate (e.g., SiO₂) and the Si-O-Si linkages formed during grafting.
Table 4: Expected XPS Binding Energies for a Surface Modified with this compound
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
| Silicon | Si 2p | ~103.5 | Confirms Si-O network |
| Nitrogen | N 1s | ~400.0 | Confirms presence of pyridine |
| Carbon | C 1s | ~285.0 | Confirms presence of organic linker |
| Oxygen | O 1s | ~532.5 | Confirms oxide support and Si-O-Si links |
| Chlorine | Cl 2p | ~200.0 | Indicates unreacted Si-Cl groups |
Electron Microscopy for Morphological Characterization (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at the micro- and nanoscale. In the context of this compound, SEM is primarily used to characterize the morphology of surfaces that have been modified with this silane. The trichlorosilyl group readily hydrolyzes in the presence of moisture to form silanols, which then condense with hydroxyl groups on the surface of various substrates (e.g., silica, metal oxides), forming a covalent bond and a self-assembled monolayer (SAM).
Research Findings:
SEM analysis of surfaces functionalized with this compound can reveal the uniformity and quality of the resulting coating. Studies on similar pyridine-terminated SAMs have shown that the morphology is highly dependent on the deposition conditions, such as the concentration of the silane solution, reaction time, temperature, and the nature of the substrate.
At optimal conditions, SEM images typically show a smooth and uniform surface, indicating the formation of a dense and well-ordered monolayer. However, suboptimal conditions can lead to the formation of aggregates, pinholes, or incomplete coverage, all of which are readily observable with SEM. For instance, at high concentrations or in the presence of excess water, this compound can undergo polymerization in solution, leading to the deposition of polysiloxane particles on the surface, which appear as bright spots or irregular features in SEM images.
The table below summarizes the expected morphological features observable by SEM under different surface modification conditions with this compound.
| Deposition Condition | Expected Morphological Features (as observed by SEM) |
| Optimal Monolayer Formation | Smooth, uniform, and featureless surface at high magnification. |
| High Silane Concentration | Presence of agglomerates or particulate matter on the surface. |
| Incomplete Reaction | Bare patches or areas of lower contrast indicating incomplete coverage. |
| Presence of Excess Water | Formation of irregular polysiloxane domains or islands. |
It is important to note that SEM provides topographical information and is often complemented by other surface-sensitive techniques like Atomic Force Microscopy (AFM) for quantitative roughness analysis and X-ray Photoelectron Spectroscopy (XPS) for elemental composition to confirm the presence of the pyridine and silane moieties.
Thermal Analysis (TGA, DSC) for Material Stability and Transitions
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability and phase transitions of materials. For this compound, these methods provide critical data on its decomposition temperature, volatility, and any phase changes it may undergo upon heating.
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. When analyzing this compound, a TGA thermogram would show the temperature at which the compound begins to decompose. The decomposition of organosilanes can be complex, often involving the cleavage of C-C, C-Si, and Si-Cl bonds. The pyridine ring itself is thermally stable.
A typical TGA curve for this compound would be expected to show a stable baseline until the onset of decomposition. The decomposition may occur in one or multiple steps, corresponding to the loss of different fragments of the molecule. The final residual mass at high temperatures would likely correspond to silicon dioxide (SiO₂) if the analysis is performed in an oxidizing atmosphere (e.g., air) or silicon carbide/carbonaceous residue in an inert atmosphere (e.g., nitrogen).
Differential Scanning Calorimetry (DSC):
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. For this compound, which is a solid at room temperature, a DSC scan would show an endothermic peak corresponding to its melting point. The melting point for this compound is reported to be around 207 °C. The enthalpy of fusion can also be determined from the area of the melting peak, providing information about the crystallinity of the material.
Beyond melting, DSC can also be used to study the curing or cross-linking reactions of this silane, particularly when it is part of a polymer formulation. These reactions are typically exothermic and would appear as a broad exothermic peak in the DSC curve.
The following table summarizes the key thermal events for this compound that can be characterized by TGA and DSC.
| Thermal Event | Analytical Technique | Expected Observation | Approximate Temperature Range (°C) |
| Melting | DSC | Endothermic peak | 200 - 220 |
| Decomposition | TGA | Mass loss | > 280 |
| Curing/Cross-linking | DSC | Exothermic event | Variable (depends on formulation) |
Advanced Separation Techniques (Gas Chromatography, SEC)
Advanced separation techniques are vital for assessing the purity of this compound and for characterizing polymers that incorporate this functional silane.
Gas Chromatography (GC):
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given that this compound has a boiling point of approximately 280 °C (with decomposition), it can be analyzed by GC, provided that the injection port and column temperatures are carefully controlled to avoid on-column decomposition.
For the analysis of this compound, a high-temperature, non-polar or mid-polar capillary column would be suitable. A flame ionization detector (FID) would provide good sensitivity for this organic compound. GC analysis is primarily used for purity assessment, allowing for the detection and quantification of any impurities, such as starting materials from its synthesis or byproducts. Due to the reactive nature of the trichlorosilyl group, derivatization to a more stable silyl (B83357) ether (e.g., by reaction with an alcohol) may be necessary for robust and reproducible analysis.
Size Exclusion Chromatography (SEC):
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. labmanager.comlibretexts.orgepa.gov While SEC is not used to analyze the small molecule this compound itself, it is an indispensable tool for characterizing polymers that have been synthesized or modified with this compound.
When this compound is used as a monomer or a functionalizing agent in polymer synthesis, SEC is employed to determine the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw) of the resulting polymer. The presence of the pyridine group can be detected using a UV-Vis detector set at an appropriate wavelength (around 254-260 nm), in addition to a standard refractive index (RI) detector. This dual-detector setup can provide information about the incorporation of the pyridine-containing monomer across the molecular weight distribution of the polymer.
The table below outlines the applications of GC and SEC in the analysis related to this compound.
| Technique | Application | Key Parameters Determined |
| Gas Chromatography (GC) | Purity assessment of the monomer. | Retention time, peak area (for quantification of impurities). |
| Size Exclusion Chromatography (SEC) | Characterization of polymers containing the monomer. | Molecular weight distribution (MWD), Mn, Mw, PDI. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.
Molecular Mass Determination:
The molecular weight of this compound (C₇H₈Cl₃NSi) is 240.59 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate ratio of 3:1), the molecular ion peak will appear as a characteristic cluster of peaks. The isotopic pattern for a molecule containing three chlorine atoms can be predicted and is a key feature for confirming the identity of the compound.
Fragmentation Analysis:
Upon ionization in the mass spectrometer (e.g., by electron ionization), the molecular ion of this compound becomes energetically unstable and undergoes fragmentation. The fragmentation pattern provides valuable structural information. Expected fragmentation pathways include:
Loss of Chlorine: Cleavage of the Si-Cl bonds is a likely fragmentation pathway, leading to ions with the loss of one, two, or three chlorine atoms.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the pyridine ring is a common fragmentation for pyridine derivatives, leading to the formation of a stable pyridinium-containing ion.
Beta-Cleavage: Cleavage of the C-C bond beta to the silicon atom can also occur.
Rearrangements: McLafferty-type rearrangements involving the pyridine ring are possible.
The table below lists some of the plausible fragments that could be observed in the mass spectrum of this compound.
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |
| [M]⁺ | [C₇H₈Cl₃NSi]⁺ | 239 |
| [M-Cl]⁺ | [C₇H₈Cl₂NSi]⁺ | 204 |
| [M-SiCl₃]⁺ | [C₇H₈N]⁺ | 106 |
| [C₅H₄NCH₂]⁺ | Pyridylmethyl cation | 92 |
| [SiCl₃]⁺ | Trichlorosilyl cation | 133 |
The analysis of the isotopic patterns and the identification of these characteristic fragment ions provide strong evidence for the structure of this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties by solving the Schrödinger equation. These methods are crucial for understanding the electronic structure that governs a molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
A primary application of DFT is the optimization of molecular geometry. This process calculates the lowest energy arrangement of atoms in a molecule, providing precise information on bond lengths, bond angles, and dihedral angles. For 2-[2-(Trichlorosilyl)ethyl]pyridine, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311G, would yield its most stable three-dimensional structure. Studies on related pyridine (B92270) derivatives, such as 2-acetyl pyridine, have successfully used DFT to optimize ground state geometries, showing good agreement between calculated and experimental structures derived from X-ray crystallography scielo.br. Similar calculations on pyridine-2,6-dicarbonyl dichloride have also been performed to determine its geometry and vibrational frequencies researchgate.net. Such a study on this compound would be essential for understanding its steric and electronic properties.
Beyond a single structure, DFT can be used to map out potential energy surfaces, identifying transition states and low-energy conformers. This is critical for understanding the molecule's flexibility and the energy barriers between different shapes.
Table 1: Illustrative Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation This table is illustrative and represents typical data obtained from DFT calculations; it is not based on a published study of this specific molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.org. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile libretexts.orgyoutube.com.
The energy and spatial distribution of these orbitals dictate the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, particularly the nitrogen atom. The LUMO would likely be distributed around the electron-deficient trichlorosilyl (B107488) group, which is a strong electron-withdrawing moiety.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO malayajournal.org. Computational studies on other pyridine derivatives have calculated these gaps to predict their stability and potential for charge transfer within the molecule malayajournal.org. For instance, DFT calculations on certain substituted pyrrolopyridines have shown that a large HOMO-LUMO gap corresponds to high kinetic stability researchgate.net. An analysis of this compound would similarly elucidate its electronic stability and predict the most probable sites for nucleophilic and electrophilic attack.
Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors This table presents typical values for related molecules to illustrate the output of quantum chemical calculations. The values are not from a specific study on this compound.
| Descriptor | Formula | Typical Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy | EHOMO | ~ -6.5 to -8.0 | Energy of the outermost electrons; related to ionization potential. |
| LUMO Energy | ELUMO | ~ -1.0 to -2.5 | Energy of the lowest empty orbital; related to electron affinity. |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | ~ 4.0 to 6.0 | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.0 to 3.0 | Resistance to change in electron distribution. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 3.75 to 5.25 | Ability to attract electrons. |
Understanding how charge is distributed across a molecule is essential for predicting its electrostatic interactions and bonding characteristics. Methods like Quantum Theory of Atoms in Molecules (QTAIM) provide a rigorous way to analyze electron density topology.
QTAIM analysis partitions the molecule into atomic basins and analyzes the critical points in the electron density. This reveals the nature of chemical bonds (e.g., covalent vs. ionic), identifies bond paths, and quantifies atomic charges. For this compound, a QTAIM study would precisely characterize the polarity of the Si-Cl, Si-C, and C-N bonds. It would likely confirm the highly polarized nature of the Si-Cl bonds and quantify the partial positive charge on the silicon atom and the partial negative charges on the chlorine and nitrogen atoms. This information is crucial for predicting intermolecular interactions, such as hydrogen bonding or interactions with surfaces.
Molecular Dynamics Simulations for Material Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of material behavior at the atomic scale nih.gov. While quantum calculations are often limited to single molecules or small clusters, MD can simulate larger systems, such as the interaction of this compound with a solvent or a solid surface.
These simulations are particularly relevant for understanding how this compound functions as a surface coupling agent or in the formation of self-assembled monolayers. An MD simulation could model the attachment of the trichlorosilyl group to a hydroxylated surface (like silica or glass) and the subsequent arrangement of the pyridine groups. Such simulations have been performed for other silanes, like 3-(aminopropyl)triethoxysilane (3-APTES), to study their interaction with calcium-silicate-hydrate structures, revealing how they enhance material properties mdpi.com. Similarly, MD studies on pyridine derivatives have been used to investigate their adsorption and orientation on metal surfaces, providing insights into their performance as corrosion inhibitors mdpi.com. A simulation of this compound could predict the density, orientation, and stability of the resulting organic layer, which are key factors in its practical applications.
Computational Insights into Reaction Mechanisms and Catalytic Pathways
Computational chemistry is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most favorable reaction pathways.
Furthermore, the pyridine moiety of the molecule can act as a ligand for metal catalysts or as a basic site. Computational studies could explore the coordination of metal ions to the nitrogen atom and investigate how this affects the electronic properties and reactivity of the entire molecule, potentially revealing its role in catalytic cycles.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways
The conventional and most common synthesis of 2-[2-(Trichlorosilyl)ethyl]pyridine is achieved through the hydrosilylation of 2-vinylpyridine (B74390) with trichlorosilane (B8805176) (HSiCl₃). This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group. nih.govnih.gov Historically, this transformation has been dominated by platinum-based catalysts, such as Speier's (H₂PtCl₆) and Karstedt's catalysts, which are known for their high efficiency. tandfonline.commdpi.com
However, future research is actively moving beyond these traditional systems due to the high cost, toxicity, and limited availability of precious metals. The exploration of novel synthetic pathways is centered on developing more sustainable and economical catalytic systems. Key areas of investigation include:
Earth-Abundant Metal Catalysis : There is a significant trend towards using catalysts based on first-row transition metals that are more abundant and less toxic, such as iron, nickel, and cobalt. nih.govrsc.orgucsd.edu For instance, iron complexes featuring terpyridine-based ligands have demonstrated catalytic activity in hydrosilylation reactions. nih.gov These systems offer a cost-effective and environmentally friendlier alternative to platinum.
Catalyst-Free and Solvent-Free Methodologies : A frontier in green chemistry is the development of reactions that minimize or eliminate the need for both metal catalysts and organic solvents. rsc.orgresearchgate.net Recent studies have shown that strong Lewis bases, such as potassium or sodium tert-butoxide, can effectively catalyze the hydrosilylation of alkenes under solvent-free conditions. rsc.org This approach not only reduces cost and waste but also simplifies product purification.
Photocatalysis : Light-driven reactions represent another promising avenue. While early attempts with metal carbonyls showed limitations, modern photocatalysis offers the potential for highly selective transformations under mild conditions, reducing the energy intensity of the synthesis. nih.gov
The following table summarizes the comparison between conventional and emerging synthetic strategies.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Precious Metal | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | High activity, well-established | High cost, toxicity, potential product contamination |
| Earth-Abundant Metal | Iron-terpyridine complexes, Nickel pincer-complexes | Low cost, low toxicity, sustainable | May require specific ligands, can have lower turnover numbers than Pt |
| Metal-Free (Base-Catalyzed) | Sodium tert-butoxide (NaOᵗBu) | Very low cost, transition-metal-free, enables solvent-free reactions | Requires specific silanes (e.g., diphenylsilane), may have different regioselectivity |
Design of Next-Generation Hybrid Materials
This compound is a quintessential molecular linker for creating advanced organic-inorganic hybrid materials. Its utility stems from its bifunctional nature: the trichlorosilyl (B107488) group acts as a robust anchor to inorganic surfaces, while the terminal pyridine (B92270) ring provides a versatile functional site. nih.gov
The primary mechanism involves the highly reactive trichlorosilyl (-SiCl₃) group, which readily undergoes hydrolysis in the presence of trace water to form a silanetriol (-Si(OH)₃). wikipedia.org This intermediate can then covalently bond to surfaces rich in hydroxyl groups, such as silica (SiO₂), glass, and various metal oxides, through a condensation reaction that forms stable Si-O-substrate bonds. nih.govwikipedia.org This process allows for the precise modification of material surfaces.
Future design of next-generation materials using this compound includes:
Functional Self-Assembled Monolayers (SAMs) : By exposing an inorganic substrate to a solution of this compound, a highly ordered molecular monolayer can be formed. nih.govrsc.orgnih.gov These SAMs present a surface of pyridine groups, which can be used to control surface properties like wettability or to act as coordination sites for the directed assembly of nanoparticles or metal complexes. nih.govacs.org
Pyridine-Functionalized Mesoporous Silica : The compound can be co-condensed with silica precursors like tetraethoxysilane (TEOS) during a sol-gel process. nih.govacs.orgmdpi.com This incorporates the pyridylethyl moiety throughout the bulk of a porous silica material. rsc.org Such materials exhibit a high surface area and a high density of functional groups, making them excellent adsorbents for selectively removing pollutants like heavy metal ions or acid dyes from wastewater. rsc.orgacs.orgresearchgate.net
Hybrid Nanocomposites : The functionalized surfaces can serve as platforms for growing or attaching other materials. For example, palladium nanoparticles have been electrodeposited onto pyridine-terminated SAMs for applications in catalysis and sensing. nih.govacs.org
Development of Highly Selective Catalytic Systems
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between the high selectivity of molecular catalysts and the practical process advantages of heterogeneous systems. This compound is an ideal tethering agent for this purpose.
The development of these catalytic systems follows a two-step process:
Surface Functionalization : A solid support, typically silica gel, is first treated with this compound to graft the pyridylethyl groups onto its surface. tandfonline.comacs.orgtandfonline.com
Metal Complexation : The resulting pyridine-functionalized support is then treated with a solution containing a transition metal precursor. The surface pyridine groups act as ligands, coordinating to the metal centers and immobilizing them on the support. nih.govacs.orgacs.org
This strategy has been used to create supported catalysts for a variety of important chemical transformations:
Supported Hydrosilylation Catalysts : Platinum complexes have been immobilized on pyridine-functionalized silica gel. tandfonline.comtandfonline.com These heterogeneous catalysts retain the high activity of their homogeneous counterparts but can be easily filtered off and reused for multiple cycles, reducing costs and preventing product contamination with precious metals. tandfonline.com
Immobilized Hydrogenation Catalysts : Iridium picolinamide complexes, which are active for CO₂ hydrogenation, have been successfully immobilized onto mesoporous silica using a similar silane-based functionalization strategy. nih.govacs.org The resulting single-site heterogeneous catalyst demonstrates activity comparable to its molecular analogue while offering enhanced stability and recyclability. acs.org
Polymerization Catalysts : Bis(imino)pyridyliron(II) complexes, known catalysts for olefin polymerization, have been functionalized with alkenyl groups and subsequently attached to a silica surface via hydrosilylation, demonstrating the versatility of this anchoring approach. acs.org
Advanced Theoretical Modeling and Predictive Capabilities
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding and predicting the behavior of this compound at a molecular level. nih.govscielo.br These theoretical models can accelerate the design of new materials and processes by offering insights that are difficult to obtain through experiments alone.
Key areas for future theoretical investigation include:
Reaction Mechanisms : DFT calculations can elucidate the detailed energy pathways for the synthesis of the compound. This includes modeling the transition states of hydrosilylation with various catalysts, helping to explain observed differences in reactivity and selectivity between platinum and iron-based systems, for example. researchgate.netresearchgate.net
Reactivity of the Trichlorosilyl Group : Theoretical studies can model the hydrolysis of the -SiCl₃ group and its subsequent reaction with surface hydroxyls. Quantum-chemical assessments have investigated related systems, such as the formation of highly reactive trichlorosilanide anions ([SiCl₃]⁻) or pentacoordinate silicon "ate" intermediates, which are crucial for understanding the compound's reactivity. acs.orgacs.org
Electronic Properties and Ligand Behavior : Advanced calculations can determine the electronic structure of the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. scielo.br These properties govern the pyridine ring's ability to act as a ligand. Modeling can predict how the electronic properties of the pyridine are tuned by the silyl (B83357) substituent and how this affects the stability and electrochemical potential of its metal complexes. nih.gov
The table below lists some key electronic properties that can be predicted using DFT.
| Property | Description | Significance |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Mulliken Charges | The partial charge distribution on each atom in the molecule. | Reveals Lewis basicity/acidity sites; predicts how the molecule will interact with other polar molecules or ions. |
| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule. | Measures the ability of the molecule to accept an electron, relevant for redox processes. |
| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | Indicates the ease of oxidation and the ability of the pyridine nitrogen to donate its lone pair. |
Sustainable and Scalable Production Methodologies
The transition of this compound from a laboratory reagent to a widely used industrial chemical necessitates the development of production methods that are both scalable and sustainable. This involves a holistic approach considering raw materials, reaction conditions, and process design.
Future efforts in this area are focused on:
Green Chemistry Principles : The core of sustainable production is the adoption of green chemistry principles, such as maximizing atom economy and minimizing waste. researchgate.net This involves using highly selective catalysts that produce the desired product with minimal byproducts, as seen in the development of rhodium catalysts that achieve >99% selectivity in related hydrosilylations. nih.govresearchgate.net
Process Intensification : For large-scale production, moving from traditional batch reactors to continuous flow systems offers significant advantages. Flow reactors provide better control over reaction temperature and time, improve safety by minimizing the volume of hazardous reagents at any given moment, and can lead to higher throughput and more consistent product quality.
Avoiding Chlorinated Byproducts : A significant drawback of using chlorosilanes is the production of corrosive hydrogen chloride (HCl) as a byproduct during hydrolysis and functionalization steps. wikipedia.org One long-term research direction is the exploration of pathways that utilize alkoxysilanes instead of chlorosilanes. mdpi.commdpi.com While alkoxysilanes are generally less reactive, their use would yield alcohol as a benign byproduct, aligning better with green chemistry goals. mdpi.com
Q & A
Basic: What are the recommended synthetic routes for 2-[2-(Trichlorosilyl)ethyl]pyridine, and how can its purity be verified?
Methodological Answer:
The synthesis of this compound typically involves silylation reactions using trichlorosilane (HSiCl₃) with a pyridine derivative containing a vinyl or ethyl linker. A common approach is the hydrosilylation of 2-vinylpyridine with HSiCl₃ in the presence of a catalyst (e.g., platinum-based) to achieve regioselective addition .
Purity Verification:
- Nuclear Magnetic Resonance (NMR): Analyze , , and NMR spectra to confirm structural integrity and detect impurities. For example, the trichlorosilyl group’s signal appears near 10–20 ppm .
- Infrared (IR) Spectroscopy: Identify characteristic Si–Cl stretching vibrations (~500–600 cm⁻¹) and pyridine ring modes (~1600 cm⁻¹) .
- Mass Spectrometry (MS): Confirm molecular ion peaks and fragmentation patterns consistent with the expected molecular formula (C₇H₇Cl₃NSi, M.W. 247.50) .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors or dust .
- Reactivity Management: The trichlorosilyl group is moisture-sensitive. Store the compound under inert gas (e.g., argon) and use anhydrous solvents during reactions .
- Waste Disposal: Quench residual silane groups with ethanol or isopropanol before disposing of waste in designated containers for halogenated/organosilicon compounds .
Advanced: How can quantum chemical calculations be applied to study the conformational dynamics of this compound in molecular switches?
Methodological Answer:
- Computational Setup: Perform density functional theory (DFT) calculations at the B3LYP/6-31G* level to model rotational barriers and transition states. This approach successfully predicted unidirectional rotation in analogous 2-(2-hydroxyphenyl)pyridine derivatives .
- Key Parameters:
- Analyze dihedral angles between the pyridine ring and trichlorosilyl group to identify stable conformers.
- Calculate energy profiles for rotation under protonation/deprotonation conditions to mimic pH-triggered switching .
- Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data to confirm switching mechanisms .
Advanced: What experimental strategies are effective in analyzing the hydrolytic stability of this compound, and how can contradictory data from different studies be reconciled?
Methodological Answer:
- Controlled Hydrolysis Experiments:
- Addressing Contradictions:
- Standardize humidity and temperature conditions across studies, as hydrolysis rates are highly environment-dependent.
- Apply statistical tools (e.g., ANOVA) to identify outliers and systematic errors in datasets .
- Cross-validate results with spectroscopic (IR, Raman) and chromatographic (HPLC) methods .
Advanced: In designing experiments to functionalize this compound on surfaces, what analytical techniques are essential to confirm successful immobilization?
Methodological Answer:
- Surface Characterization:
- Functional Validation:
- Use atomic force microscopy (AFM) to assess monolayer uniformity and thickness.
- Perform contact angle measurements to evaluate changes in surface hydrophobicity post-functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
